(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene
Overview
Description
Its unique structure offers opportunities for studying catalysis, material science, and organic synthesis.
Mechanism of Action
Mode of action
The tert-butylthio group and the diphenylphosphino group could potentially participate in various chemical reactions. For instance, the sulfur atom in the tert-butylthio group is known for its nucleophilic properties and can form covalent bonds with electrophilic carbon atoms . The phosphorus atom in the diphenylphosphino group can act as a ligand, binding to metal ions through the formation of coordinate covalent bonds .
Biochemical pathways
Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Compounds containing sulfur and phosphorus atoms are often involved in various biochemical processes, including signal transduction, enzyme regulation, and metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unknown without specific studies. The presence of the tert-butylthio and diphenylphosphino groups might influence its solubility, stability, and permeability, which in turn could affect its absorption and distribution in the body .
Result of action
The molecular and cellular effects of this compound’s action are unknown without specific studies. Based on its chemical structure, it might interact with various biomolecules, potentially leading to changes in cellular functions .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the reactivity of the tert-butylthio and diphenylphosphino groups might be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide typically involves the reaction of iron(II) chloride with 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(0) complexes.
Substitution: The tert-butylsulfanyl and diphenylphosphanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield an iron(III) complex, while reduction with sodium borohydride would yield an iron(0) complex.
Scientific Research Applications
Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in various organic reactions, such as hydrogenation and cross-coupling reactions.
Material Science: Its unique structure makes it a candidate for studying new materials with interesting electronic and magnetic properties.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
(Rp)-2-(tert-Butylthio)-1-(diphenylphosphino)ferrocene: A chiral ferrocene compound used in substitution and cycloaddition reactions.
Iron(II) chloride: A simpler iron compound used in various chemical reactions.
Uniqueness
Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide is unique due to its combination of tert-butylsulfanyl and diphenylphosphanyl groups, which provide both steric and electronic effects that can be tuned for specific applications. This makes it a versatile compound for research in catalysis, material science, and organic synthesis.
Properties
IUPAC Name |
(2-tert-butylsulfanylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22PS.C5H5.Fe/c1-21(2,3)23-20-16-10-15-19(20)22(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;/h4-16H,1-3H3;1-5H;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASXLROKFOTRGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FePS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746182 | |
Record name | Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503859-61-8 | |
Record name | Iron(2+) 2-(tert-butylsulfanyl)-1-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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